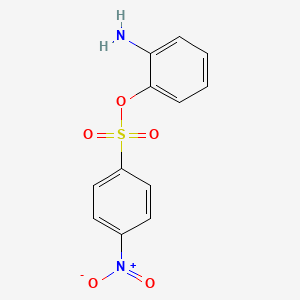![molecular formula C23H13BrN4O4 B14973130 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1(2H)-one](/img/structure/B14973130.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-(4-BROMOPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, bromophenyl, and dihydrophthalazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-(4-BROMOPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are coupled with bromophenyl and dihydrophthalazinone units through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to other nitrogen-containing heterocycles.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced nitrogen-containing compounds.
Substitution: Products include substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-(4-BROMOPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of microtubules and tubulin . This disrupts the normal function of the cytoskeleton, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-(4-BROMOPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE apart from similar compounds is its combination of structural features that confer unique chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C23H13BrN4O4 |
|---|---|
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H13BrN4O4/c24-14-6-8-15(9-7-14)28-23(29)17-4-2-1-3-16(17)20(26-28)22-25-21(27-32-22)13-5-10-18-19(11-13)31-12-30-18/h1-11H,12H2 |
Clave InChI |
PYCLPJGKTPSXJD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B14973063.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B14973066.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973073.png)
![1-(4-Fluorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973088.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973100.png)
![4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973104.png)
![3-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B14973111.png)
![1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane](/img/structure/B14973116.png)
![3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14973122.png)

![2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14973143.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B14973156.png)
